3-(4-Methoxyphenyl)piperidine

概要

説明

3-(4-Methoxyphenyl)piperidine is a compound with the CAS Number: 19725-26-9 and a molecular weight of 191.27 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .

Synthesis Analysis

Piperidines, including 3-(4-Methoxyphenyl)piperidine, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of piperidines has been widespread and the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives includes substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis

The InChI code for 3-(4-Methoxyphenyl)piperidine is1S/C12H17NO/c1-14-12-6-4-10(5-7-12)11-3-2-8-13-9-11/h4-7,11,13H,2-3,8-9H2,1H3 . This indicates the presence of 12 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom in the molecule . Chemical Reactions Analysis

The chemical reactions involving piperidines have been extensively studied. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis are some of the methods used for the synthesis of piperazine derivatives .Physical And Chemical Properties Analysis

3-(4-Methoxyphenyl)piperidine is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .科学的研究の応用

Pharmacological Applications in Cancer Therapy

3-(4-Methoxyphenyl)piperidine derivatives have been explored for their potential in cancer therapy. These compounds exhibit properties that can inhibit the growth and metastasis of cancer cells. For instance, certain piperidine alkaloids have shown antiproliferative and antimetastatic effects in various types of cancers, both in vitro and in vivo .

Neurological Disorder Treatments

Piperidine structures are integral in the development of treatments for neurological disorders. They are used in the synthesis of compounds that may serve as anti-Alzheimer’s and antipsychotic agents. The piperidine moiety is a common feature in molecules designed to interact with neurological pathways .

Antimicrobial and Antifungal Agents

The piperidine nucleus is a component in the synthesis of antimicrobial and antifungal agents. Its incorporation into drug design enhances the efficacy of pharmaceuticals aimed at combating infectious diseases caused by bacteria and fungi .

Analgesic and Anti-inflammatory Drugs

Compounds containing the piperidine ring have been utilized in creating analgesic and anti-inflammatory drugs. These drugs work by modulating pain pathways and reducing inflammation in the body, providing relief from various conditions .

Cardiovascular Drug Development

The structural versatility of 3-(4-Methoxyphenyl)piperidine allows for its use in cardiovascular drug development. It can be part of compounds that act as antihypertensive agents, helping to manage blood pressure and prevent heart-related diseases .

Antiviral and Antimalarial Research

Research into antiviral and antimalarial drugs has benefited from the use of piperidine derivatives. These compounds can be designed to interfere with the life cycle of viruses and parasites, offering a pathway to treat diseases like malaria .

Chemical Biology and Probe Development

In chemical biology, 3-(4-Methoxyphenyl)piperidine is used to develop probes that can bind to specific proteins or DNA sequences. This application is crucial for understanding biological processes and developing new diagnostic tools .

Organic Synthesis and Catalysis

This compound serves as a building block in organic synthesis, contributing to the formation of complex molecules. It is also used in catalysis to speed up chemical reactions, making it valuable in industrial processes .

Safety and Hazards

The safety data sheet for 3-(4-Methoxyphenyl)piperidine indicates that it is a hazardous substance. The hazard statements include H302-H315-H319-H335, which refer to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively . The precautionary statements include measures to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

将来の方向性

Piperidines, including 3-(4-Methoxyphenyl)piperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research could focus on developing new synthesis methods and exploring the pharmacological applications of piperidines .

作用機序

Target of Action

Piperidine derivatives are known to interact with various receptors and enzymes, playing a significant role in numerous biological processes .

Mode of Action

Piperidine derivatives are known to interact with their targets through various mechanisms, including binding to receptors, inhibiting enzymes, or modulating ion channels . The specific interactions of 3-(4-Methoxyphenyl)piperidine with its targets would depend on the chemical structure and the nature of the target.

Biochemical Pathways

Piperidine derivatives have been reported to influence several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/a κt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-ib etc .

Pharmacokinetics

The compound is predicted to have high gi absorption and is bbb permeant . . These properties could influence the bioavailability of the compound.

Result of Action

Piperidine derivatives have been reported to have various effects, including inducing apoptosis in cancer cells .

特性

IUPAC Name |

3-(4-methoxyphenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-14-12-6-4-10(5-7-12)11-3-2-8-13-9-11/h4-7,11,13H,2-3,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOFIBRNSGSEFHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40513447 | |

| Record name | 3-(4-Methoxyphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methoxyphenyl)piperidine | |

CAS RN |

19725-26-9 | |

| Record name | 3-(4-Methoxyphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

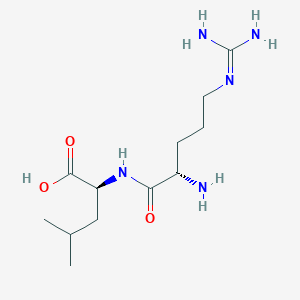

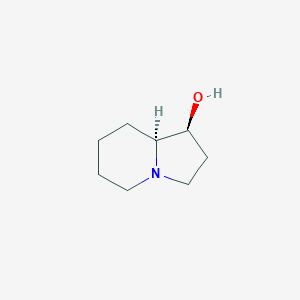

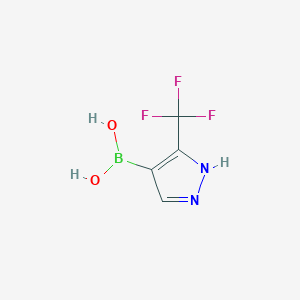

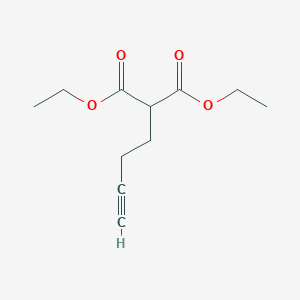

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Oxabicyclo[3.3.1]non-6-en-9-one](/img/structure/B178276.png)